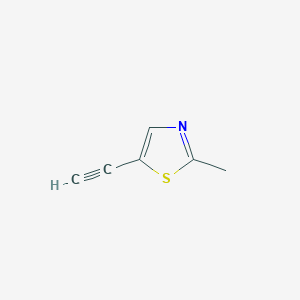

5-Ethynyl-2-methylthiazole

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, characterized by a ring structure containing at least one atom other than carbon, are fundamental to the development of new therapeutic agents. mdpi.com Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their structural diversity and ability to engage in various molecular interactions allow them to bind to a wide array of biological targets with high specificity. mdpi.comnih.gov This makes them invaluable scaffolds for the design of novel drugs. The incorporation of heteroatoms like nitrogen, sulfur, and oxygen can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. nih.gov

Overview of Thiazole (B1198619) Derivatives in Drug Discovery and Development

Among the vast landscape of heterocyclic compounds, thiazole derivatives have emerged as a particularly fruitful area of research. The thiazole ring is a key structural motif in numerous FDA-approved drugs, highlighting its clinical significance. fabad.org.trsciencescholar.us These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. fabad.org.trnih.govresearchgate.net The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the development of drugs with improved efficacy and safety profiles. globalresearchonline.netfabad.org.tr Some well-known drugs containing the thiazole moiety include the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam. globalresearchonline.net

Specific Focus on Ethynyl-Thiazole Derivatives: Research Landscape and Rationale

The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) onto the thiazole core creates a unique class of compounds known as ethynyl-thiazole derivatives. This functional group is of particular interest to medicinal chemists due to its linear geometry and its ability to participate in a variety of chemical transformations, most notably "click chemistry" reactions like the Huisgen cycloaddition. These reactions are highly efficient and allow for the straightforward linkage of the ethynyl-thiazole scaffold to other molecular fragments, facilitating the rapid assembly of complex molecules with potential therapeutic applications. The ethynyl group can also act as a pharmacophore, directly interacting with biological targets. Research in this area is focused on synthesizing novel ethynyl-thiazole derivatives and evaluating their potential as therapeutic agents for a range of diseases.

Chemical Profile of 5-Ethynyl-2-methylthiazole

| Property | Value |

| IUPAC Name | 5-ethynyl-2-methyl-1,3-thiazole nih.gov |

| Molecular Formula | C6H5NS nih.gov |

| Molecular Weight | 123.18 g/mol nih.gov |

| InChIKey | WZMBLKUDOKULMC-UHFFFAOYSA-N nih.gov |

| SMILES | CC1=NC=C(S1)C#C nih.gov |

| CAS Number | 1428445-99-1 nih.gov |

Synthesis and Reactions

The synthesis of this compound and its derivatives often involves multi-step processes. A common strategy involves the introduction of the ethynyl group at a late stage of the synthesis. For example, thiazole aldehydes can be converted to the corresponding terminal alkynes using reagents like the Ohira-Bestmann reagent. researchgate.net

Once synthesized, the ethynyl group of this compound serves as a versatile handle for a variety of chemical reactions. As mentioned, it readily undergoes cycloaddition reactions. It can also participate in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides, further expanding the structural diversity of accessible compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NS |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

5-ethynyl-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 |

InChI Key |

WZMBLKUDOKULMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 2 Methylthiazole and Its Analogs

Historical Context of Thiazole (B1198619) Ring Synthesis

The construction of the core thiazole heterocycle is most classically achieved through methods that have been refined over more than a century. These foundational reactions remain highly relevant in modern organic synthesis.

The most renowned and historically significant method for thiazole synthesis is the Hantzsch condensation, first reported in 1887. analis.com.mywisdomlib.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netjchemrev.com For the synthesis of a 2-methylthiazole (B1294427) scaffold, thioacetamide (B46855) is the requisite thioamide partner. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. ijpsjournal.com

The versatility of the Hantzsch synthesis allows for the preparation of thiazoles with various substitution patterns at positions 2, 4, and 5 by selecting the appropriate thioamide and α-halocarbonyl starting materials. mdpi.com Numerous variations have been developed to improve yields and expand the substrate scope, including the use of microwave irradiation and green chemistry protocols to create more environmentally benign processes. jchemrev.combepls.com For instance, a one-pot reaction combining a ketone, thiourea (B124793), and an oxidizing agent can bypass the need for pre-synthesized α-haloketones. thieme-connect.com

| Hantzsch Synthesis for 2-Methylthiazole Core | |

| Reactant 1 | Thioacetamide |

| Reactant 2 | An appropriate α-halocarbonyl compound (e.g., 3-chloro-2-oxopropanal) |

| Product Core | 2-Methylthiazole ring |

Advanced Strategies for the Introduction of Ethynyl (B1212043) Moieties

While the Hantzsch synthesis provides the thiazole core, the introduction of a reactive ethynyl group at the C5 position typically requires subsequent, more advanced synthetic transformations.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally well-suited for the ethynylation of heterocyclic systems. organic-chemistry.org To synthesize 5-ethynyl-2-methylthiazole, the strategy involves the palladium- and copper-cocatalyzed reaction of a 5-halo-2-methylthiazole (typically 5-bromo- or 5-iodo-2-methylthiazole) with a suitable alkyne. researchgate.netnih.gov

The reaction mechanism involves two interconnected catalytic cycles. wikipedia.org The palladium cycle includes the oxidative addition of the palladium(0) catalyst to the thiazole halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then acts as the coupling partner in a transmetalation step with the palladium(II) complex. wikipedia.org Reductive elimination from the palladium complex yields the final ethynylated thiazole product and regenerates the active palladium(0) catalyst. wikipedia.org The choice of ligand, base, and solvent can significantly impact the reaction's efficiency. researchgate.net

| Sonogashira Coupling Reaction Parameters | |

| Thiazole Substrate | 5-Bromo-2-methylthiazole or 5-Iodo-2-methylthiazole |

| Alkyne Partner | Trimethylsilylacetylene (B32187) (followed by deprotection) or other terminal alkynes |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a Copper(I) salt (e.g., CuI) |

| Base | An amine base such as triethylamine (B128534) or diisopropylethylamine |

| Solvent | THF, DMF, or other suitable organic solvents |

An alternative strategy for installing a terminal alkyne onto a heterocyclic ring is through the Ohira−Bestmann modification of the Seyferth-Gilbert homologation. organic-chemistry.org This method transforms an aldehyde into a terminal alkyne in a one-step process. For the synthesis of this compound, the required precursor is 2-methylthiazole-5-carbaldehyde.

The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent. chemodex.com In the presence of a base like potassium carbonate, the reagent reacts with the aldehyde to form an intermediate oxaphosphetane, which then eliminates dimethyl phosphate (B84403) to yield a diazoalkene. organic-chemistry.org Subsequent loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-migration to furnish the terminal alkyne product. organic-chemistry.org This method is particularly advantageous for substrates that may be sensitive to the conditions of other alkynylation reactions. researchgate.netgoogle.com

In many synthetic sequences, particularly those involving Sonogashira couplings, the terminal alkyne is protected to prevent undesired side reactions such as homocoupling (Glaser coupling). The most common protecting group for this purpose is a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). nih.gov

The Sonogashira reaction is often performed using trimethylsilylacetylene as the alkyne source. researchgate.net This yields a protected intermediate, 2-methyl-5-((trimethylsilyl)ethynyl)thiazole. researchgate.net The silyl (B83357) group can then be easily removed under mild basic or fluoride-mediated conditions to reveal the terminal alkyne. researchgate.net Common deprotection reagents include potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This two-step sequence provides a reliable and high-yielding route to the desired terminally ethynylated thiazole. researchgate.net

Utilization of Ohira−Bestmann Reagent for Ethynylation in Thiazole Systems

Combinatorial Approaches and Library Synthesis

The synthetic methodologies described are readily adaptable for combinatorial chemistry and the generation of compound libraries for drug discovery. organic-chemistry.orgacs.org By systematically varying the starting materials, a diverse range of this compound analogs can be produced.

Hantzsch Synthesis Variation: Using a library of different thioamides in the Hantzsch reaction can generate a variety of substituents at the C2 position of the thiazole ring. Similarly, employing a range of α-halocarbonyl compounds allows for diversification at the C4 and C5 positions. researchgate.netnih.gov

Cross-Coupling Variation: The Sonogashira coupling is particularly powerful for library synthesis. A common precursor, such as 5-bromo-2-methylthiazole, can be coupled with a large library of diverse terminal alkynes to generate a wide array of C5-alkynylated thiazole analogs. acs.org This approach enables the rapid exploration of the chemical space around the core scaffold.

These high-throughput strategies are invaluable in medicinal chemistry for identifying structure-activity relationships and optimizing lead compounds. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Ethynyl-Thiazole Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for modifying ethynyl-thiazole derivatives. This reaction facilitates the covalent linkage of an azide-containing molecule with a terminal alkyne, such as this compound, to form a stable 1,2,3-triazole ring. The CuAAC reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it ideal for creating complex molecules from simpler building blocks.

The general mechanism involves the in situ generation of a copper(I) catalyst, often from a copper(II) salt like CuSO4 with a reducing agent such as sodium ascorbate. This Cu(I) species then coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate subsequently reacts with an organic azide (B81097) to yield the 1,4-disubstituted triazole product.

In the context of this compound, this methodology allows for its conjugation with a wide array of azide-functionalized molecules, including biomolecules, polymers, and other heterocyclic systems. For instance, researchers have synthesized libraries of 4-methyl-5-(phenyl(1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives by reacting 5-(azidophenylmethyl)-4-methylthiazole with various commercially available alkynes. This approach highlights the utility of CuAAC in generating structurally diverse compounds for biological evaluation.

Generation of Diverse Ethynyl-Thiazole Libraries for Biological Screening

The development of diverse chemical libraries is crucial for identifying new bioactive compounds. Diversity-oriented synthesis (DOS) is a strategy employed to rapidly generate a wide range of molecular structures for high-throughput screening. Ethynyl-thiazole scaffolds serve as valuable starting points for DOS due to the reactive nature of the alkyne group, which allows for a variety of subsequent chemical transformations.

The generation of ethynyl-thiazole libraries often begins with the synthesis of a core thiazole structure, which is then functionalized with an ethynyl group. Subsequent diversification can be achieved through various reactions targeting the ethynyl moiety. For example, a library of piperazine-tethered thiazole compounds was synthesized in parallel, demonstrating an efficient approach to creating a collection of related molecules for screening purposes.

Biological screening of these libraries has led to the identification of compounds with a range of activities. Thiazole derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. For instance, screening of newly synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives revealed their potential as antimicrobial agents. Similarly, the design and synthesis of various heterocyclic derivatives, including thiazoles, have yielded compounds with anti-HBV activity.

Functional Group Interconversions and Late-Stage Functionalization

Functional group interconversions and late-stage functionalization are critical strategies in medicinal chemistry for optimizing lead compounds. These approaches allow for the modification of a molecule at a late stage of the synthetic sequence, enabling the rapid generation of analogs with improved properties without the need for de novo synthesis.

Nucleophilic Substitution Reactions of Ethynyl-Thiazole Derivatives

The thiazole ring exhibits distinct reactivity towards nucleophilic substitution. Nucleophilic attack preferentially occurs at the C2 position of the thiazole ring. This reactivity can be exploited for the introduction of various functional groups. For example, the reaction of 2-halothiazoles with nucleophiles can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. The reactivity of different positions on the thiazole ring to nucleophilic reagents generally follows the order of 2 > 4 > 5.

In the case of ethynyl-thiazole derivatives, the presence of the ethynyl group can influence the reactivity of the thiazole ring. However, the inherent reactivity patterns of the thiazole nucleus often dictate the outcome of nucleophilic substitution reactions.

Condensation and Cycloaddition Reactions of Ethynyl-Thiazole Systems

The ethynyl group in this compound is a versatile functional group that can participate in various condensation and cycloaddition reactions. These reactions provide powerful methods for constructing more complex molecular architectures.

Condensation Reactions: The acetylenic proton of terminal alkynes can be involved in condensation reactions. For example, the Claisen-Schmidt condensation can be used to synthesize chalcone (B49325) derivatives. While not directly involving the ethynyl group in the initial condensation, subsequent modifications of the resulting chalcones can be performed.

Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile for cycloaddition reactions.

[3+2] Cycloaddition: As discussed

Biological Activity and Molecular Mechanisms of Ethynyl Methylthiazole Derivatives

Antimicrobial Activity

Thiazole-based compounds are a cornerstone in the development of new antimicrobial agents, designed to combat the growing threat of multidrug-resistant pathogens. fabad.org.tr The structural framework of ethynyl-methylthiazole is a key component in various derivatives showing a broad spectrum of activity. nih.govresearchgate.net

Antibacterial Spectrum and Efficacy

Derivatives incorporating the methylthiazole moiety have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. commonorganicchemistry.com For instance, certain pyrazolyl-thiazole derivatives have shown moderate to good activity against Proteus mirabilis and Staphylococcus aureus. acs.org Similarly, newly synthesized 4-methylthiazole-(benz)azole derivatives have been reported to possess valuable antibacterial effects. mersin.edu.tr

The mechanism of action for some of these antibacterial thiazole (B1198619) derivatives involves the inhibition of essential bacterial enzymes. It has been suggested that compounds targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, have the potential to inhibit two crucial targets within bacterial cells, a mechanism exploited by broad-spectrum quinolone antibacterials. commonorganicchemistry.com Specifically, some thiazole derivatives have been identified as new inhibitors of bacterial DNA gyrase B. researchgate.net

| Compound Type | Bacterial Strain(s) | Reported Activity | Reference |

|---|---|---|---|

| 2,5′-Bisthiazole derivatives | Escherichia coli, Pseudomonas fluorescence (Gram-negative); Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Moderate to good antibacterial activity. | nih.gov |

| Thiourea (B124793) derivatives of 1,3-thiazole (Compounds 3 and 9) | Gram-positive cocci (standard and hospital strains of S. epidermidis) | Significant inhibition with MIC values ranging from 2–32 µg/mL. | jst.go.jp |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (e.g., 10g, 10h, 10i, 10j, 10o, 10t) | Proteus mirabilis, Staphylococcus aureus | Good activity against specified strains. | acs.org |

| Copper(II) complex with sulfathiazole (B1682510) (Tz-02) | Pseudomonas aeruginosa | Excellent antimicrobial effect with a MIC value of 1 μg/mL. | mdpi.com |

Antifungal Properties

The antifungal potential of ethynyl-methylthiazole derivatives and related structures has also been an area of active research. researchgate.net Studies have shown that various thiazole compounds exhibit moderate antifungal activity against pathogenic fungi. nih.gov For example, a series of 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-ones were synthesized and evaluated, with most compounds showing good antifungal activity. researchgate.net In another study, 2,5′-bisthiazole derivatives were screened against Candida albicans, demonstrating moderate antifungal effects. nih.gov

| Compound Type | Fungal Strain(s) | Reported Activity | Reference |

|---|---|---|---|

| 3-Aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one derivatives | Not specified | Most compounds showed good antifungal activity. | researchgate.net |

| 2,5′-Bisthiazole derivatives | Candida albicans | Moderate antifungal activity. | nih.gov |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (e.g., 10g, 10q, 10r, 10s, 10ab) | Aspergillus niger | Good antifungal activity, comparable to the reference drug Ravuconazole. | acs.org |

Antitubercular Potential: Mycobacterium tuberculosis Inhibition

Thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, driven by the urgent need to address multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). fabad.org.trbenthamscience.commdpi.com A series of 5-ethynyl-4-methyl-2-substituted phenylthiazole derivatives were synthesized and showed significant activity against the Mtb H37Ra strain. researchgate.netresearchgate.net Some of these compounds demonstrated potent activity, suggesting they could be valuable leads for developing new antitubercular drugs. researchgate.netresearchgate.net Further research has identified thiazole derivatives with potent activity against the virulent Mtb H37Rv strain, as well as MDR and XDR strains. benthamscience.com

| Compound Type | Mtb Strain(s) | Reported Activity | Reference |

|---|---|---|---|

| 5-Ethynyl-4-methyl-2-substituted phenylthiazole derivatives (e.g., 6g, 6k) | M. tuberculosis H37Ra | Good activity with IC50 range of 0.58–8.23 µg/mL. Compound 6k had a MIC90 of 2.22 µg/mL. | researchgate.net |

| 4-Amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv, MDR-TB, XDR-TB | Potent activity with MIC values in the range of 1-2 µg/mL. | benthamscience.com |

| 2,5′-Bisthiazole derivatives (e.g., 38, 39, 40) | M. tuberculosis H37Ra, M. bovis BCG | Good activity with MIC90 values from 9.64 to 23.64 µg/mL and IC50 values from 0.82 to 4.55 µg/mL. | nih.gov |

| Pyrrole-thiazolidin-4-one hybrids with a 5-methylthiazole (B1295346) moiety (e.g., 48a, 48k) | Not specified | Excellent activity with MIC = 0.5 µg/mL. | mdpi.com |

Anti-inflammatory Effects

Thiazole derivatives have demonstrated significant anti-inflammatory properties in various experimental models. fabad.org.trresearchgate.netacs.org A study involving a series of 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-ones found that some of the synthesized compounds exhibited good anti-inflammatory activity when compared to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model. researchgate.net

The molecular mechanism underlying these effects often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) biosynthesis pathway. nih.gov Research on 5-thiazol-based thiazolidinone derivatives identified COX-1 as the primary molecular target for their anti-inflammatory activity. nih.gov Other studies on thiazole derivatives, specifically CX-32 and CX-35, showed that they prevented the production of prostaglandins (B1171923) in LPS-stimulated cells without affecting COX-2 protein levels, suggesting they may act as specific COX-2 inhibitors. nih.gov

| Compound Type | Assay/Model | Reported Activity | Reference |

|---|---|---|---|

| 3-Aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity compared to indomethacin. | researchgate.net |

| 5-Thiazol-based thiazolidinone derivatives | COX-1/COX-2 enzyme inhibition assay | Identified as a novel class of selective COX-1 inhibitors. | nih.gov |

| Thiazole derivatives CX-32 and CX-35 | LPS-stimulated RAW 264.7 cells | Significantly blocked prostaglandin production, possibly via specific COX-2 inhibition. | nih.gov |

| Pyridine- and thiazole-based hydrazides (e.g., 5l) | In vitro protein denaturation | Showed inhibition with IC50 values ranging from 46.29–100.60 μg/mL. | acs.org |

Anticancer and Antitumor Activities

The thiazole scaffold is a recurring structural motif in compounds with potent anticancer and antitumor activities. fabad.org.trnih.govresearchgate.netmdpi.com Derivatives have been shown to suppress the growth of various cancer cell lines. mdpi.commdpi.com

For example, a novel series of thiazole derivatives was synthesized and evaluated for its ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One compound, 4c, was found to be the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells. mdpi.com Mechanistic studies revealed that this compound inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), induced cell cycle arrest at the G1/S phase, and promoted apoptosis in MCF-7 cells. mdpi.com

Another study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and tested their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.com The highest activity was observed with a compound that achieved 48% inhibition against the A-549 cell line. mdpi.com

| Compound Type | Cancer Cell Line(s) | Reported Activity | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (breast), HepG2 (liver) | IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2). Also inhibited VEGFR-2 with IC50 = 0.15 µM. | mdpi.com |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (Compound 8c) | A-549 (lung) | 48% inhibition at a concentration of 5 µg/mL. | mdpi.com |

Inhibition of Kinase Enzymes (e.g., EGFR, VEGFR-2)

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of pharmaceutical research. Among the vast number of heterocyclic compounds investigated for this purpose, thiazole derivatives have emerged as a promising scaffold. The thiazole ring system serves as a crucial pharmacophore in numerous clinically approved and investigational drugs. sciencescholar.usfabad.org.tr

Kinase enzymes such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key players in tumor growth, proliferation, and angiogenesis. tbzmed.ac.irtbzmed.ac.irnih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy due to their shared downstream signaling pathways. tbzmed.ac.irtbzmed.ac.ir

Recent studies have highlighted the potential of thiazole-based compounds as dual inhibitors of EGFR and VEGFR-2. For instance, a novel series of thiazole derivatives was synthesized and evaluated for their antiproliferative activity. nih.gov Among these, compounds 11d and 11f were identified as the most potent dual inhibitors of EGFR and VEGFR-2, with GI50 values of 30 and 27 nM, respectively, which were more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov Similarly, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual EGFR/VEGFR-2 kinase inhibitors, with some derivatives showing greater potency than erlotinib against breast cancer cell lines. nih.gov While not all of these examples are ethynyl-methylthiazole derivatives, they underscore the potential of the broader thiazole class as a foundation for designing potent kinase inhibitors.

The following table summarizes the inhibitory activity of selected thiazole derivatives against EGFR and VEGFR-2.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 11d | EGFR/VEGFR-2 | 30 (GI50) | Not Specified | nih.gov |

| 11f | EGFR/VEGFR-2 | 27 (GI50) | Not Specified | nih.gov |

| 7j | EGFR/VEGFR-2 | 27 (GI50) | MCF-7 | nih.gov |

| 7k | EGFR/VEGFR-2 | 25 (GI50) | MCF-7 | nih.gov |

| 7o | EGFR/VEGFR-2 | 30 (GI50) | MCF-7 | nih.gov |

Modulation of DNA Gyrase in Pathogenic Organisms

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it an attractive target for the development of novel antibacterial agents. researchgate.net Thiazole derivatives have been investigated as inhibitors of this crucial enzyme. sciencescholar.us The inhibition of DNA gyrase by these compounds disrupts the supercoiling of DNA, which in turn hinders translational processes and the biosynthesis of essential components like mycolic acid in mycobacteria. researchgate.net

Several studies have demonstrated the design and synthesis of thiazole-containing compounds as inhibitors of the ATP-binding site of DNA gyrase B (GyrB). researchgate.netrsc.org For example, 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been identified as low micromolar inhibitors of the DNA gyrase ATP-binding domain. researchgate.netrsc.org A recent study detailed the synthesis of a series of thiazole-based derivatives and their evaluation as E. coli DNA gyrase inhibitors. nih.gov Compounds 11b , 11e , and 12b from this series displayed the most significant inhibitory activity, with IC50 values of 182, 190, and 197 nM, respectively, comparable to the reference inhibitor novobiocin (B609625) (IC50 = 170 nM). nih.gov These findings highlight the potential of the thiazole scaffold in the development of new antibacterial agents targeting DNA gyrase. nih.govresearchgate.net

The inhibitory concentrations of selected thiazole derivatives against E. coli DNA gyrase are presented in the table below.

| Compound | IC50 (nM) | Reference |

| Novobiocin (Reference) | 170 | nih.gov |

| 11b | 182 | nih.gov |

| 11e | 190 | nih.gov |

| 12b | 197 | nih.gov |

Antiviral Properties

Thiazole derivatives have demonstrated a broad spectrum of antiviral activities against various human pathogens. nih.govresearchgate.netjst.go.jpjst.go.jpmdpi.com The thiazole nucleus is a key component in several compounds with proven antiviral efficacy. nih.govresearchgate.net

Research has shown that certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold exhibit activity against both DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1). jst.go.jpjst.go.jp For instance, compound 4 from a synthesized series showed activity against HIV-1 and Coxsackievirus B5. jst.go.jp Other studies have focused on the development of thiazole derivatives targeting the Hepatitis C virus (HCV). nih.gov One study reported a bis-thiazole derivative connected to a pyrazole (B372694) scaffold that showed promising activity against the HCV CON-1 strain. nih.gov

The antiviral mechanisms of thiazole derivatives can be diverse. For example, the antiviral effect of N-(4-nitrophenyl-methyl)benzothiazol-6-amine against the influenza A virus is suggested to involve the inhibition of inosine-5'-monophosphate dehydrogenase type II, an enzyme crucial for guanine (B1146940) nucleotide synthesis. nih.gov

Neuroprotective Potential and Associated Mechanisms

Thiazole-containing compounds have shown significant promise as neuroprotective agents. sciencescholar.usnih.gov The well-documented sedative/hypnotic and anticonvulsant effects of many thiazole derivatives are often indicative of GABA-mimetic activity. nih.gov The potentiation of the inhibitory neurotransmitter GABA in the brain can attenuate glutamate-induced excitotoxicity, a key mechanism of neuronal cell death in various neurodegenerative conditions. nih.gov

A study focused on 4-methylthiazole (B1212942) (MZ) derivatives, designed based on the neuroprotective pharmacophore of clomethiazole, found that these compounds offered protection to primary neurons against oxygen-glucose deprivation and excitotoxicity. nih.gov Simple 5-ethyl-4-methylthiazole (B1294845) derivatives demonstrated neuroprotective efficacy comparable to the parent compound. nih.gov Furthermore, ethynyl (B1212043) thiazole analogues have been noted for their glutamate (B1630785) receptor antagonist activity, which is relevant for managing anxiety disorders. sciencescholar.us

Interaction with GABAergic Systems

The neuroprotective effects of certain thiazole derivatives are closely linked to their interaction with the GABAergic system. nih.gov Thiazole derivatives have long been recognized for their sedative, hypnotic, and anticonvulsant properties, which point towards a GABA-mimetic mechanism of action. nih.gov By potentiating the function of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds can counteract the excessive neuronal stimulation that leads to excitotoxicity and cell death. nih.gov The compound clomethiazole, which contains a methylthiazole moiety, is known to enhance the function of GABA_A receptors, thereby reducing glutamate-induced excitotoxicity. nih.gov This interaction with the GABAergic system is a key mechanism underlying the neuroprotective potential of this class of compounds.

Other Pharmacological Relevance

Beyond the activities detailed above, the thiazole scaffold is present in compounds with a wide array of other pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. fabad.org.trnih.gov

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are well-established. fabad.org.trmdpi.comnih.govbiointerfaceresearch.comresearchgate.net The thiazole moiety is considered a constrained pharmacophore that can effectively interact with receptor sites involved in seizure activity. biointerfaceresearch.com Numerous studies have reported the synthesis and evaluation of novel thiazole derivatives with significant anticonvulsant effects in various preclinical models. mdpi.combiointerfaceresearch.com

For instance, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com One of the derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) , emerged as the most active compound in the series. biointerfaceresearch.com Another study on benzo[d]thiazol-2(3H)-one derivatives identified compounds 3n and 3q as having the highest anticonvulsant effect in the MES test, with ED50 values of 46.1 and 64.3 mg/kg, respectively. mdpi.com The sedative and hypnotic drug clomethiazole, which contains a thiazole ring, also possesses anticonvulsant properties. researchgate.net

The table below presents the anticonvulsant activity of selected benzo[d]thiazol derivatives.

| Compound | ED50 (mg/kg) in MES test | Protective Index (PI) | Reference |

| 3n | 46.1 | 6.34 | mdpi.com |

| 3q | 64.3 | 4.11 | mdpi.com |

Antidiabetic Activity

Thiazole derivatives have been a significant area of research in the development of treatments for diabetes mellitus. rasayanjournal.co.inrjptonline.org Well-known antidiabetic drugs, including pioglitazone (B448) and rosiglitazone, feature a thiazole-containing structure and primarily target Peroxisome Proliferator-Activated Receptors (PPARs). rasayanjournal.co.innih.gov

Recent research has expanded to investigate other molecular targets involved in diabetes. rasayanjournal.co.in Studies have shown that various thiazole derivatives can act as inhibitors of enzymes crucial to glucose metabolism, such as α-amylase and α-glucosidase. rjptonline.org For instance, a study on novel thiazole-fused pyridine (B92270) derivatives demonstrated a reduction in glucose levels when compared with the standard drug, glibenclamide. rjptonline.org Another class of thiazole derivatives has been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in modern diabetes therapy. rasayanjournal.co.in The exploration of these derivatives continues to offer promising avenues for developing new antidiabetic agents with improved efficacy and fewer side effects. rasayanjournal.co.innih.gov

Antihypertensive Activity

The therapeutic potential of thiazole derivatives extends to the management of hypertension. fabad.org.trresearchgate.net Pharmacological screenings have identified that certain synthetic thiazole derivatives exhibit significant antihypertensive properties. clockss.orghindex.org

In one study, a series of novel thiazole derivatives incorporating a pyrazole moiety were synthesized and evaluated for their antihypertensive α-blocking activity. clockss.orgresearchgate.net The research found that many of these compounds displayed good antihypertensive effects with low toxicity when compared to the reference drug, Minoxidil. clockss.orgresearchgate.net Specifically, a derivative with a methyl substitution at the carbonyl carbon of the thiosemicarbazone component showed an improved antihypertensive activity over Minoxidil. clockss.org These findings underscore the potential of the thiazole scaffold in designing new antihypertensive agents. hindex.org

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the discovery of new therapeutic agents. researchgate.net Thiazole derivatives have emerged as a promising class of compounds in this area. researchgate.netpnrjournal.com

Several studies have demonstrated the in vitro antimalarial activity of various thiazole derivatives against P. falciparum. nih.gov In one investigation, a series of 2-(2-hydrazinyl)thiazoles were evaluated, and it was found that substitutions at the 5-position of the thiazole ring with a carbonyl group, such as -COOC2H5 or -COCH3, resulted in significant inhibitory activity. nih.gov The two most potent compounds identified had IC50 values of 0.725 µM and 0.648 µM, respectively. nih.gov Another study focused on bisthiazole derivatives containing a pyrazole moiety, identifying compounds with 4-fluoro and 2,6-dichloro substitutions as having excellent activity against P. falciparum, with IC50 values of 0.23 µg/mL and 0.31 µg/mL, respectively. nih.gov

| Derivative Class | Substitution | Target | IC50 Value | Citation |

| 2-(2-hydrazinyl)thiazole | -COOC2H5 at position 5 | P. falciparum | 0.725 µM | nih.gov |

| 2-(2-hydrazinyl)thiazole | -COCH3 at position 5 | P. falciparum | 0.648 µM | nih.gov |

| Bisthiazole-pyrazole | 4-fluoro | P. falciparum | 0.23 µg/mL | nih.gov |

| Bisthiazole-pyrazole | 2,6-dichloro | P. falciparum | 0.31 µg/mL | nih.gov |

| Thiazole-1,3,5-triazine | Various | P. falciparum (chloroquine-sensitive) | 10.03–54.58 µg/mL | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. rsc.org Thiazole derivatives have been investigated as inhibitors of various CA isoforms, including CA I and CA II. rsc.orgresearchgate.net

In one study, 25 newly synthesized thiazole derivatives with a morpholine (B109124) moiety were screened for their inhibitory potential against bovine CA-II. rsc.org Several of these derivatives showed varying degrees of inhibitory action, with some exhibiting greater affinity for the enzyme than the standard inhibitor, acetazolamide. The most potent compound demonstrated concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org Other research has focused on sulfonamide derivatives containing a thiazole core, which have shown potent inhibition of human CA isoforms (hCA I and hCA II). fabad.org.trresearchgate.net For example, one series of N-phenylsulfonamide derivatives displayed IC50 values ranging from 1.493 to 3.727 μM for hCA I and 1.547 to 3.892 μM for hCA II. researchgate.net

| Thiazole Derivative Class | Target Enzyme | Inhibition Value (Ki) | Inhibition Value (IC50) | Citation |

| Morpholine-Thiazole | Bovine CA-II | 9.64 ± 0.007 μM | - | rsc.org |

| N-phenylsulfonamide-Thiazole | hCA I | 0.356 - 3.006 µM | 1.493 - 3.727 μM | researchgate.net |

| N-phenylsulfonamide-Thiazole | hCA II | 0.346 - 2.923 µM | 1.547 - 3.892 μM | researchgate.net |

Investigation of Biological Targets and Signaling Pathways

Understanding how ethynyl-methylthiazole derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. This involves studying their binding to specific enzymes and receptors and their influence on cellular signaling cascades.

Enzyme and Receptor Binding Studies (In Vitro)

In vitro studies and molecular docking simulations have been instrumental in elucidating the interactions between thiazole derivatives and their biological targets. pnrjournal.comnih.gov For antimalarial activity, docking studies have suggested that 2-(2-hydrazinyl)thiazole derivatives bind to the trans-2-enoyl acyl carrier protein reductase of P. falciparum. nih.gov In the context of carbonic anhydrase inhibition, molecular docking has helped to understand the orientation and conformational changes of morpholine-based thiazole compounds within the active site of the CA-II enzyme. rsc.org

Similarly, investigations into anticancer properties have used molecular docking to predict the binding affinity of thiazole derivatives to targets like the DNA-Topo II complex and to understand their intercalative binding mode with DNA. nih.gov For antidiabetic applications, studies have explored the binding patterns of thiazole derivatives with receptors like dipeptidyl peptidase IV (DPP4). rasayanjournal.co.in Anti-inflammatory and anxiolytic effects have been rationalized through docking studies with targets such as the GABAA receptor. researchgate.net These computational and in vitro binding assays provide a foundational understanding of the structure-activity relationships that govern the efficacy of these compounds. pnrjournal.com

Cellular Pathway Modulation

The biological effects of thiazole derivatives are often the result of their ability to modulate specific cellular signaling pathways. For instance, some thiazole-fused steroid derivatives have been shown to induce apoptosis and cause G2/M phase cell cycle arrest in melanoma cells. nih.gov Mechanistic studies revealed that these compounds downregulate β-actin (ACTB) and γ-actin (ACTG1), impairing actin cytoskeleton dynamics, which are critical for cell migration and metastasis. nih.gov Docking studies further suggested that these effects might be mediated by targeting the mTORC2 complex. nih.gov

In the context of colon cancer, research has explored the potential of thiazole derivatives to modulate the Wnt/β-catenin pathway, which is often dysregulated in this disease. researchgate.net The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its uncontrolled activation can lead to cancer. researchgate.net Other studies on thiazole derivatives have shown they can trigger apoptosis in cancer cells by increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov This modulation of key proteins in cell death pathways highlights the potential of these compounds as anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds into potent and selective drug candidates. For ethynyl-methylthiazole derivatives, SAR studies elucidate how chemical modifications to the core structure influence biological activity, providing a rational basis for the development of new therapeutic agents.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com The electronic properties of the thiazole ring are such that the C-2 position is the most electron-deficient, C-4 is nearly neutral, and C-5 is slightly electron-rich. pharmaguideline.com This inherent reactivity guides substitution patterns and their subsequent effect on molecular interactions.

C-2 Position: This position is susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com In the context of 5-ethynyl-2-methylthiazole, the methyl group at the C-2 position is an electron-donating group. This substitution tends to increase the basicity and nucleophilicity of the thiazole ring, which can influence its binding to biological targets. analis.com.my Altering the C-2 substituent can significantly modulate the activity profile of the entire molecule.

C-4 Position: The C-4 position is often substituted to explore its impact on activity. For instance, in related thiazole structures, modifications at this position can influence antimicrobial and anti-inflammatory activities. researchgate.netacs.org While the parent compound has a methyl group at C-2, studies on related 4-methylthiazole derivatives show that substitutions at other positions are key to modulating efficacy. nih.gov

C-5 Position: The introduction of bulky and hydrophobic substituents at the C-5 position has been shown to be favorable for certain biological activities, such as inhibiting HIV-1 reverse transcriptase. niph.go.jp In the case of this compound, the ethynyl group at this position is a key feature. Electron-donating substituents at C-2 can facilitate electrophilic attack at the C-5 position, highlighting the electronic interplay between the different positions on the ring. pharmaguideline.com

The following table summarizes the general influence of substituent types at the various thiazole ring positions based on established chemical principles.

| Ring Position | Substituent Type | Influence on Ring Properties & Activity |

| C-2 | Electron-donating (e.g., -CH₃) | Increases basicity and nucleophilicity. analis.com.my |

| Electron-withdrawing | Decreases basicity and nucleophilicity. analis.com.my | |

| C-4 | Various Substituents | Can be modified to fine-tune activity; often involved in steric interactions with target sites. acs.org |

| C-5 | Electron-donating | Enhances electrophilic substitution at this position. pharmaguideline.com |

| Bulky/Hydrophobic | Can increase potency for specific targets (e.g., enzymes) by occupying hydrophobic pockets. niph.go.jp | |

| Ethynyl Group (-C≡CH) | Acts as an electron-withdrawing group, influencing the ring's electronic properties and providing a reactive site for further modification. |

The ethynyl group (-C≡CH) at the C-5 position is a critical determinant of the physicochemical properties and biological activity of this compound. Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

The ethynyl group, being relatively non-polar, generally increases the lipophilicity of a molecule. smolecule.com This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, potentially leading to better bioavailability. smolecule.com However, excessively high lipophilicity can lead to poor solubility in aqueous environments, increased metabolic breakdown, and potential toxicity. nih.gov Therefore, modifying the ethynyl group is a key strategy for optimizing a compound's drug-like properties.

Modifications can include:

Conversion to other functional groups: The terminal alkyne can be converted into triazoles, amides, or other moieties to modulate polarity and introduce new hydrogen bonding capabilities. The "click" reaction, for example, can transform an ethynyl group into a 1,2,3-triazole, a linker that can be used to attach other pharmacophores. nih.govresearchgate.net

Substitution on the ethynyl group: Replacing the terminal hydrogen with alkyl or aryl groups can further tune lipophilicity and introduce specific steric interactions.

The table below outlines how modifications to the ethynyl group can impact key physicochemical properties.

| Modification of Ethynyl Group | Effect on Lipophilicity | Potential Impact on Bioavailability |

| Terminal Alkyne (-C≡CH) | Increases lipophilicity compared to a simple C-H bond. smolecule.com | May enhance membrane permeability. smolecule.com |

| Conversion to Triazole | Decreases lipophilicity by introducing a polar heterocyclic ring. | Can improve aqueous solubility and provides sites for hydrogen bonding. researchgate.net |

| Alkylation/Arylation (-C≡C-R) | Further increases lipophilicity, depending on the nature of the 'R' group. | Can enhance binding to hydrophobic pockets but may decrease solubility. |

| Conversion to Carboxylic Acid | Significantly decreases lipophilicity by introducing a highly polar, ionizable group. | Increases aqueous solubility but may decrease passive membrane diffusion. |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For ethynyl-methylthiazole derivatives, several key pharmacophoric features have been identified.

The thiazole ring itself is a privileged scaffold and a common pharmacophore in many approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions. researchgate.netnih.govfabad.org.tr The development of novel therapeutics often involves a molecular hybridization approach, where the thiazole ring is combined with other known pharmacophores to enhance activity or target selectivity. nih.gov

Research into related structures has identified several successful pharmacophoric combinations:

Thiazole-Thiazolidinone Conjugates: The combination of a thiazole ring with a thiazolidinone moiety has yielded compounds with significant anti-inflammatory activity, identified as selective COX-1 inhibitors. mdpi.com

Thiazole-Pyrazoline Hybrids: Linking a thiazole ring to a pyrazoline scaffold has been explored for developing new antimicrobial agents. nih.govmdpi.com

Thiazole-Triazole Systems: As mentioned previously, the ethynyl group can be used as a linker to form a triazole ring, connecting the core thiazole structure to other fragments. A 3-(1H-1,2,3-triazole-4-yl)-pyridine moiety attached to a methylthiazole scaffold was identified as a key pharmacophore for neuroprotective activity. nih.gov

The following table details identified pharmacophores incorporating a thiazole ring and their associated biological activities.

| Pharmacophore | Associated Biological Activity | Key Interaction Feature |

| Thiazole Ring | Broad-spectrum (Antimicrobial, Anti-inflammatory, Anticancer) nih.govfabad.org.tr | Hydrogen bond acceptor (ring nitrogen), aromatic interactions. researchgate.net |

| Thiazole-Thiazolidinone | Anti-inflammatory (COX-1 inhibition) mdpi.com | The combination of the two rings allows for specific binding to the Arg120 residue in the COX-1 active site. mdpi.com |

| Thiazole-Pyrazoline | Antimicrobial nih.govmdpi.com | Hybrid structure enhances interaction with microbial targets. |

| Methylthiazole-Triazole-Pyridine | Neuroprotection nih.gov | Acts as a GABAA receptor potentiator. nih.gov |

Metabolic stability is a critical parameter in drug development, as a compound that is too rapidly metabolized will have a short duration of action and poor in vivo efficacy. nih.gov Thiazole-containing compounds are generally considered to have good metabolic stability, but specific substituents can create metabolic liabilities.

A primary site of metabolism for many thiazole derivatives is the carbon atom alpha (α) to the thiazole ring. nih.gov For example, in neuroprotective methylthiazole derivatives, oxidative metabolism at this position can lead to the formation of inactive or potentially reactive metabolites. nih.gov

Common optimization strategies to enhance metabolic stability include:

Blocking Metabolic Hotspots: Introducing atoms or groups that are resistant to metabolic enzymes, such as fluorine, at or near a site of metabolism can prevent breakdown.

Modifying Labile Groups: Replacing metabolically weak groups with more stable alternatives. For example, replacing a metabolically vulnerable methyl ether with a more stable difluoromethyl ether. nih.gov

Steric Hindrance: Introducing bulky groups near a metabolic site can physically block the approach of metabolic enzymes.

Conformational Rigidity: Reducing the flexibility of a molecule can sometimes lead to a conformation that is less readily accepted by metabolic enzymes.

In the case of 4-methylthiazole derivatives developed for neuroprotection, a key strategy was to modify the structure to prevent metabolic oxidation at the carbon adjacent to the thiazole ring, thereby blocking the formation of undesired metabolites. nih.gov

This table summarizes strategies for improving the metabolic profile of thiazole derivatives.

| Optimization Strategy | Example Application | Outcome |

| Blocking α-Carbon Oxidation | Replacing a C-H bond at the carbon alpha to the thiazole ring with a more stable group. nih.gov | Prevents formation of inactive/reactive metabolites, improving the compound's in vivo profile. nih.gov |

| Bioisosteric Replacement | Replacing a metabolically labile aryl methyl ether with an aryl difluoromethyl ether. nih.gov | Increases metabolic half-life. nih.gov |

| Introduction of Polar Groups | Converting a ketone to a more polar oxime. nih.gov | Can improve both solubility and metabolic stability. nih.gov |

Computational Chemistry and Molecular Modeling in Ethynyl Methylthiazole Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods elucidate electronic structure and predict chemical behavior with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is employed to optimize molecular geometry and calculate various parameters that describe the molecule's stability and structure. science.gov For thiazole (B1198619) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(2d,p), are performed to determine optimized geometric parameters such as bond lengths and angles. science.gov These theoretical calculations provide a detailed picture of the molecule's three-dimensional structure. nih.gov Furthermore, DFT is utilized to compute electronic properties including excitation energies and oscillator strengths through methods like time-dependent DFT (TD-DFT). The analysis of the molecular electrostatic potential (MEP) surface, another DFT-derived property, is crucial for understanding physiochemical-property relationships and identifying sites prone to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap suggests high chemical reactivity and low kinetic stability, whereas a large gap indicates high stability. irjweb.com This HOMO-LUMO gap reflects the charge transfer interactions that can occur within the molecule. mdpi.comirjweb.com

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), are used to quantify the reactivity of molecules like 5-Ethynyl-2-methylthiazole. ajchem-a.com A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com These descriptors are instrumental in predicting the behavior of the molecule in chemical reactions. ajchem-a.com

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.29 | Electron-donating ability irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Electron-accepting ability mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | 4.48 | Chemical reactivity and stability irjweb.com |

| Ionization Potential | I | 6.29 | Energy required to remove an electron ajchem-a.com |

| Electron Affinity | A | 1.81 | Energy released when an electron is added ajchem-a.com |

| Global Hardness | η | 2.24 | Resistance to change in electron distribution ajchem-a.com |

| Global Electronegativity | χ | 4.05 | Power to attract electrons ajchem-a.com |

Density Functional Theory (DFT) for Electronic Properties

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. acs.org This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

In the context of this compound research, molecular docking is used to explore its interactions with various biological targets, such as enzymes like cyclooxygenase (COX) or InhA from Mycobacterium tuberculosis. mdpi.comresearchgate.net The analysis identifies key amino acid residues within the protein's active site that form favorable interactions with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stabilizing the ligand-protein complex. acs.orgmdpi.com For instance, studies on similar thiazole-based compounds have shown hydrogen bonding with residues like Arginine (Arg) and Tyrosine (Tyr) and hydrophobic interactions with Valine (Val), Alanine (Ala), and Leucine (Leu) in the COX-1 active site. mdpi.com Visualizing these interactions provides a rationale for the compound's potential biological activity. smolecule.com

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in kcal/mol. acs.org This score quantifies the strength of the ligand-protein interaction, with lower (more negative) values typically indicating a more favorable binding. acs.org By comparing the docking scores of different compounds, researchers can rank their potential efficacy. acs.org The predicted binding mode, or the specific conformation and orientation of the ligand in the binding pocket, helps to explain its inhibitory potential. researchgate.nettu-darmstadt.de Validation of the docking protocol is often performed by redocking a co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is low, confirming the accuracy of the simulation setup. acs.orgmdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| This compound Analog | COX-1 (PDB: 1EQG) | -8.5 | Arg120, Tyr355 | Hydrogen Bond mdpi.com |

| Val116, Ala527, Leu352 | Hydrophobic mdpi.com | |||

| This compound Analog | InhA (M. tuberculosis) | -7.9 | Tyr158 | Hydrogen Bond researchgate.net |

| Met98, Phe149 | Hydrophobic researchgate.net |

Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations track the movements and conformational changes of the ligand-protein complex over time, typically on the nanosecond scale. rsc.org This provides deeper insights into the stability of the binding pose and the key interactions that persist throughout the simulation. acs.org Researchers analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. fabad.org.tr A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. fabad.org.tr MD simulations are therefore a valuable follow-up to docking studies, helping to refine and validate the predicted binding modes of compounds like this compound. acs.orgrsc.org

Conformational Analysis and Ligand-Target Dynamics

Conformational analysis of this compound is crucial for understanding its biological activity. The spatial arrangement of atoms determines how the molecule fits into the binding site of a target protein. Molecular dynamics (MD) simulations are a powerful technique used to explore the conformational landscape of a molecule over time. nih.govcresset-group.cominflibnet.ac.inresearchgate.net These simulations can reveal the most stable conformations of this compound and the dynamics of its interaction with a biological target. nih.gov For instance, MD simulations can show how the ethynyl (B1212043) group and the methylthiazole ring orient themselves within a binding pocket and how these orientations fluctuate. nih.govjournaljpri.comrsc.org While specific MD studies on this compound are not abundant in the literature, the principles are well-established from studies on other thiazole derivatives. nih.govjournaljpri.com These studies often reveal that the flexibility of the thiazole ring and its substituents is a key determinant of binding affinity. nih.gov

The interaction between a ligand like this compound and its target protein is a dynamic process. MD simulations can capture the entire binding or unbinding process, providing insights into the kinetic and thermodynamic aspects of the interaction. researchgate.netmdpi.com Understanding these dynamics is critical for designing drugs with desired residency times at their targets.

Solvent Effects and System Stability

The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. researchgate.netacs.orgmdpi.comnih.gov Computational models, particularly implicit and explicit solvent models, are used to study these effects. For this compound, the choice of solvent could affect the orientation of the polar thiazole ring and the non-polar ethynyl and methyl groups. dergipark.org.tr Studies on other heterocyclic compounds have shown that polar solvents can stabilize charged or polar transition states, thereby affecting reaction rates and mechanisms. mdpi.commdpi.com Conversely, non-polar solvents might favor conformations where the non-polar groups are more exposed.

The stability of this compound in different solvent environments is another critical aspect that can be investigated computationally. researchgate.net Solvatochromic studies on related thiazole derivatives have demonstrated that the absorption and emission spectra of these compounds are sensitive to solvent polarity, which can be rationalized through computational calculations of ground and excited state dipole moments. researchgate.net These studies help in understanding how the electronic properties and, by extension, the stability of the molecule are modulated by the solvent.

In Silico Screening and Drug Discovery

In silico methods have revolutionized the early stages of drug discovery by enabling the rapid screening of vast chemical libraries to identify potential drug candidates.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. als-journal.comnih.govarxiv.org This process can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds, and a scoring function is used to estimate the binding affinity of each compound. mdpi.comnih.gov For a compound like this compound, this approach could be used to screen for its potential to inhibit a specific enzyme, for example, a kinase, which are common targets for thiazole-containing drugs. nih.govacs.org

Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to identify other molecules with similar properties. If other ethynyl-thiazole derivatives were known to be active against a particular target, their pharmacophore model could be used to screen for new, potentially more potent, ligands like this compound.

Prediction of Structure-Activity Relationships (SAR) through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For thiazole derivatives, QSAR studies have been successfully employed to understand the key structural features required for their anticancer and antimicrobial activities. nih.govresearchgate.netmdpi.com

A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined biological activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For example, a QSAR study might reveal that the presence of the electron-withdrawing ethynyl group at the 5-position of the thiazole ring is crucial for a particular biological activity. nih.gov

Force Field Development and Parameterization for Thiazole Systems

The accuracy of molecular mechanics simulations, such as MD, is heavily dependent on the quality of the force field used. nih.govtudelft.nl A force field is a set of parameters that describes the potential energy of a system of atoms. While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for standard biomolecules like proteins and nucleic acids, they often lack accurate parameters for novel small molecules like this compound. ambermd.orgwayne.edunih.govambermd.org

Therefore, a crucial step in the computational study of this compound is the development and parameterization of a specific force field. This process typically involves performing high-level quantum mechanical (QM) calculations to obtain data on the molecule's geometry, vibrational frequencies, and torsional energy profiles. ucsb.edunih.gov These QM data are then used to fit the parameters of the classical force field. nih.gov

For this compound, the parameterization would need to accurately describe the geometry of the thiazole ring, the rotational barrier of the methyl group, and the unique electronic and steric properties of the ethynyl group. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are commonly used starting points for parameterizing small organic molecules. ambermd.orgnih.govresearchgate.net However, specific parameters for the sulfur atom in the thiazole ring and the sp-hybridized carbons of the ethynyl group might need to be refined to improve accuracy. nih.govtuni.fi The development of accurate force fields for thiazole systems is an active area of research, with ongoing efforts to improve the description of these important heterocyclic scaffolds. nih.govtuni.fi

Future Perspectives and Research Directions

Design of Novel Ethynyl-Thiazole Analogs with Enhanced Specificity and Potency

The development of new derivatives of 5-Ethynyl-2-methylthiazole is a primary focus for enhancing therapeutic efficacy. Researchers are exploring modifications to the core structure to improve binding affinity and selectivity for specific biological targets. One area of interest is the synthesis of analogs with substitutions on the thiazole (B1198619) ring, which can influence the molecule's electronic properties and interaction with target proteins.

Recent studies have highlighted the potential of ethynyl-thiazole derivatives as inhibitors of key enzymes in disease pathways. For instance, certain analogs have shown inhibitory activity against mitogen-activated protein kinase (MAPK) signaling pathways, which are often dysregulated in cancer. The design of these novel analogs aims to achieve greater potency and reduce off-target effects, leading to more effective and safer therapeutic agents.

Elucidation of Undiscovered Mechanisms of Action

While some mechanisms of action for ethynyl-thiazole compounds are known, further research is needed to uncover the full spectrum of their biological activities. The ethynyl (B1212043) group is a key functional component that can participate in covalent interactions with target proteins, a mechanism that can lead to irreversible inhibition and prolonged therapeutic effects.

Future studies will likely employ advanced proteomics and metabolomics approaches to identify novel protein targets and signaling pathways modulated by this compound and its derivatives. Understanding these undiscovered mechanisms is crucial for identifying new therapeutic opportunities and for developing biomarkers to predict patient response to these compounds. The exploration of these mechanisms could reveal applications in a wider range of diseases beyond the current scope of investigation.

Integration of Advanced Synthetic and Computational Methodologies

The synergy between advanced synthetic chemistry and computational modeling is expected to accelerate the discovery and optimization of ethynyl-thiazole-based drug candidates. Modern synthetic techniques, such as flow chemistry and automated synthesis, can enable the rapid generation of diverse libraries of analogs for high-throughput screening.

Computational methods, including molecular docking and quantum mechanics calculations, play a vital role in predicting the binding modes and affinities of these compounds with their biological targets. These in silico approaches can guide the rational design of new molecules with improved pharmacological profiles, thereby reducing the time and cost associated with drug development. The integration of these advanced methodologies will be instrumental in realizing the full therapeutic potential of this class of compounds.

Exploration of New Therapeutic Applications for Ethynyl-Methylthiazole Derivatives

The unique properties of ethynyl-methylthiazole derivatives suggest that their therapeutic applications could extend beyond their currently explored uses. The ability of these compounds to modulate various biological pathways opens up possibilities for their investigation in a range of diseases.

For example, their potential as enzyme inhibitors could be harnessed for the treatment of neurodegenerative diseases, inflammatory disorders, and infectious diseases. Further research into the biological activities of these compounds will likely uncover new therapeutic avenues, expanding their impact on human health. The versatility of the ethynyl-thiazole scaffold makes it a promising platform for the development of next-generation therapeutics for a variety of unmet medical needs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-ethynyl-2-methylthiazole and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Sonogashira coupling : For introducing the ethynyl group via palladium-catalyzed cross-coupling between terminal alkynes and halogenated thiazoles .

- Huisgen cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing structural diversity .

- Heterocyclic condensation : Reaction of thioamides with α-halo ketones to form the thiazole core, followed by functionalization (e.g., alkylation, halogenation) .

Example: Derivatives in were synthesized using solvent-dependent coupling (DMF/EtOH) with catalysts like CuI, yielding >95% purity.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹, thiazole ring vibrations ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons (e.g., methyl at δ 2.5 ppm, ethynyl protons at δ 3.1 ppm) and carbons (thiazole C2 at ~165 ppm) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S ratios (e.g., ±0.3% deviation) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 139 for C₆H₅NS) .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., α-glucosidase in ). Dock derivatives into active sites (e.g., PDB ID 2ZE0) and analyze interactions (H-bonds, hydrophobic contacts) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-methylthiazole derivatives in ).

- X-ray crystallography : Resolve ambiguities (e.g., regiochemistry of ethynyl substitution) via single-crystal diffraction .

- Isotopic labeling : Use ¹³C-enriched precursors to track carbon assignments in complex spectra .

Q. How are reaction conditions optimized for high-yield synthesis of this compound?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (EtOH) to maximize coupling efficiency (e.g., DMF yields 85% vs. EtOH 70% in ).

- Catalyst tuning : Compare Pd/Cu systems for Sonogashira reactions; CuI often outperforms CuBr in reducing side products .

- Temperature gradients : Optimize stepwise heating (e.g., 60°C for cyclization, 100°C for deprotection) to minimize decomposition .

Q. What in vitro assays evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Monitor α-glucosidase activity via PNPG hydrolysis (absorbance at 405 nm) to identify antidiabetic candidates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Repurification : Re-crystallize compounds from ethanol/hexane mixtures to remove residual solvents or unreacted precursors .

- Alternative combustion methods : Use CHNS-O analyzers with higher sensitivity (e.g., ±0.1% accuracy) to verify C/H/N/S ratios .

- TGA-DSC : Perform thermogravimetric analysis to detect hydrated water or solvent traces affecting elemental composition .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Molecular formula | C₆H₅NS | |

| Molecular weight | 139.18 g/mol | |

| Melting point | 85–87°C (lit.) | |

| Key IR bands (cm⁻¹) | 2100 (C≡C), 1600 (C=N) | |

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), 3.1 (s, 1H, C≡CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.